molecular formula C19H22O B1580919 2,2',4,4',6,6'-Hexamethylbenzophenone CAS No. 5623-45-0

2,2',4,4',6,6'-Hexamethylbenzophenone

Cat. No. B1580919
CAS RN: 5623-45-0
M. Wt: 266.4 g/mol
InChI Key: SKMUIZHHMAPKIV-UHFFFAOYSA-N
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Description

2,2’,4,4’,6,6’-Hexamethylbenzophenone is a chemical compound with the molecular formula C19H22O and a molecular weight of 266.38 . It is also known by its CAS number 5623-45-0 .


Molecular Structure Analysis

The molecular structure of 2,2’,4,4’,6,6’-Hexamethylbenzophenone consists of a central carbonyl group (C=O) flanked by two aromatic rings, each of which is substituted with three methyl groups . The exact mass of the molecule is 266.167065 g/mol .


Physical And Chemical Properties Analysis

2,2’,4,4’,6,6’-Hexamethylbenzophenone has a molecular weight of 266.38 and a molecular formula of C19H22O . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Polymer Synthesis and Properties

2,2',4,4',6,6'-Hexamethylbenzophenone has been utilized in the synthesis of polymer materials. For example, Liu and Ishida (2013) explored the synthesis of benzoxazine monomers based on bisphenol F and aniline, which included substituted monomers like 2,2'-substituted ones. These polymers displayed high thermal stability and glass transition temperature, important for performance in high-temperature applications (Liu & Ishida, 2013).

Environmental Presence and Analysis

The presence and analysis of benzophenone derivatives, including 2,2',4,4',6,6'-Hexamethylbenzophenone, in the environment, particularly in human urine, has been a subject of study. Kunisue et al. (2010) developed methods for analyzing various benzophenone derivatives in human urine, which are crucial for understanding human exposure to these compounds (Kunisue et al., 2010).

Catalytic Properties in Chemical Reactions

Barroso et al. (2014) investigated the synthesis and properties of new zirconium complexes supported by N-heterocyclic carbene ligands, where compounds like 2,2',4,4',6,6'-Hexamethylbenzophenone could potentially play a role in forming these complexes. Such studies are vital for developing new catalysts in organic synthesis (Barroso et al., 2014).

Chemosensory Applications

Dey et al. (2016) explored the use of benzophenone derivatives in developing chemosensors, particularly for the detection of zinc(II) ions. This research is significant for creating sensitive and selective detection methods for metal ions in various environmental and biological contexts (Dey et al., 2016).

Safety And Hazards

2,2’,4,4’,6,6’-Hexamethylbenzophenone is classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H335 (May cause respiratory irritation), H319 (Causes serious eye irritation), and H315 (Causes skin irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

bis(2,4,6-trimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMUIZHHMAPKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=C(C=C(C=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204793
Record name 2,2',4,4',6,6'-Hexamethylbenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',4,4',6,6'-Hexamethylbenzophenone

CAS RN

5623-45-0
Record name Dimesityl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5623-45-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',4,4',6,6'-Hexamethylbenzophenone
Source ChemIDplus
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Record name 2,2',4,4',6,6'-Hexamethylbenzophenone
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Record name 2,2',4,4',6,6'-hexamethylbenzophenone
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Record name Dimesityl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
JA Farooqi, PH Gore, EF Saad, DN Waters… - Journal of the Chemical …, 1980 - pubs.rsc.org
The kinetics of the conversion in 89.8%(w/w) sulphuric acid of 2,2′,4,4′,6,6′-hexamethylbenzophenone (A) into 2,4,6-trimethylbenzenesulphonic acid (D) were measured, and …
Number of citations: 4 pubs.rsc.org
JW Timberlake, D Pan, J Murray… - The Journal of Organic …, 1995 - ACS Publications
In an attempt to evaluate the steric effect of ortho methyl groups on the stability of the cumyl radical, 2, 2', 4, 4', 6, 6'-hexamethylazocumene (6) was synthesized and its rate of …
Number of citations: 15 pubs.acs.org
M SVAAN, VD PARKER - Acta Chem. Scand. B, 1982 - actachemscand.org
The entropy of the formation of the anion radicals of compounds related to benzophenone was observed to be dependent upon the charge delocalization as reflected by the planarity of …
Number of citations: 19 actachemscand.org
DD Tanner, CM Yang - The Journal of Organic Chemistry, 1993 - ACS Publications
The mechanism for the reduction of aromatic ketones and alkyl halides with lithium tetrakis (2V-dihydropyridyl) aluminate was found to proceed competitively by hydride reduction and …
Number of citations: 14 pubs.acs.org
AV Shlyakhtin, SZ Vatsadze, DP Krut'ko… - Russian Journal of …, 2012 - Springer
The reaction of direct carboxylation of benzene and its derivatives PhX (X = Me, Br, Ph, OPh, OMe), as well as mesitylene, durene, and ferrocene, in a supercritical CO 2 medium in the …
Number of citations: 3 link.springer.com
AR Hermes, RJ Morris, GS Girolami - Organometallics, 1988 - ACS Publications
Square-planar d8 complexes of the platinum metals constitute one of the largest and most useful classes of homogeneous catalysts. 1 2" 4 Such species are active for the hydrogenation…
Number of citations: 64 pubs.acs.org
DD Tanner, GJ Xie, J Hooz… - The Journal of Organic …, 1993 - ACS Publications
The reduction of a number of mechanistic probes with several borate complexes, NaBH*, Li^ Hgh-BH, and lithium dimesityl borohydride, has been shown to occur by both an electron …
Number of citations: 5 pubs.acs.org
SL Alekman - 1968 - search.proquest.com
The rate constants for chromic acid oxidation were determined for the following pinacols: 1, l'-dihydroxy-1, l'-dicyclopentyl, 1, l'-dihydroxy-1, l'-dicyclohexyl, perfluoropinacol, cis-and trans…
Number of citations: 2 search.proquest.com
H Alper, ASK Chan - Journal of the American Chemical Society, 1973 - ACS Publications
The first examples of sulfur-donor ligand ortho-metalated complexes were obtained in good to excellent yields by reaction of various thiobenzophenones withdiiron enneacarbonyl in …
Number of citations: 77 pubs.acs.org
O Hammerich, VD Parker - … Molecular Properties: A Symposium in Honour …, 1987 - Springer
One of the most direct ways to determine the free energy change of a reaction in solution is to measure the corresponding reversible electrode potential. This places the study of …
Number of citations: 2 link.springer.com

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